4-Ethyl-2-fluoro-1,1'-biphenyl - 55258-76-9

4-Ethyl-2-fluoro-1,1'-biphenyl

Catalog Number: EVT-323109
CAS Number: 55258-76-9
Molecular Formula: C14H13F
Molecular Weight: 200.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethyl-2-fluoro-1,1'-biphenyl is a synthetic organic compound that serves as a crucial building block in various scientific research fields, particularly in medicinal chemistry and materials science. It belongs to the class of halogenated biphenyls, characterized by the presence of a fluorine atom at the ortho position of one of the phenyl rings. [] Its structural features, including the fluorine atom and the ethyl group, significantly influence its reactivity and physicochemical properties, making it a valuable precursor for synthesizing diverse molecules. []

Synthesis Analysis

The synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl can be achieved using the Suzuki coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 2,3-difluorophenyl boric acid and 4-ethyl-bromobenzene. [] The reaction conditions significantly impact the yield and purity of the product. Optimal results are achieved by employing a suitable catalyst system, solvent system, base quantity, temperature, and inert atmosphere. []

Molecular Structure Analysis

4-Ethyl-2-fluoro-1,1'-biphenyl exhibits a non-planar molecular structure. [, ] The two phenyl rings are not coplanar due to the steric hindrance caused by the ortho-fluorine and the ethyl substituent. [] The torsion angle between the phenyl rings can vary depending on the nature of the substituents and their positions. [] For instance, the torsion angle in 4-Ethyl-2-fluoro-1,1'-biphenyl is significantly larger (41.9°) than in its non-fluorinated counterpart (3.9°), highlighting the impact of fluorine on the molecular geometry. []

Mechanism of Action
  • Dihydroorotate Dehydrogenase Inhibition: Derivatives like 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, leading to the depletion of precursors for DNA and RNA synthesis and ultimately causing tumor cell death. [, ]
  • γ-Secretase Modulation: Compounds like 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074) act as γ-secretase modulators, influencing the production of β-amyloid and potentially offering therapeutic benefits for Alzheimer's disease. []
  • Bradykinin B1 Receptor Antagonism: Derivatives like methyl 3-chloro-3′-fluoro-4′-{(1R)-1-[({1-[(trifluoroacetyl)amino]cyclopropyl}carbonyl)-amino]ethyl}-1,1′-biphenyl-2-carboxylate (MK-0686) exhibit antagonistic activity against bradykinin B1 receptors, potentially offering therapeutic benefits for various inflammatory conditions. []
Physical and Chemical Properties Analysis

4-Ethyl-2-fluoro-1,1'-biphenyl is a colorless liquid at room temperature. [] The presence of the fluorine atom influences its physical properties compared to the non-fluorinated analogue. [, ] For example, the melting point and boiling point are likely altered due to the strong electronegativity of fluorine, affecting intermolecular interactions. Additionally, the fluorine atom impacts the compound's solubility in different solvents. []

Applications
  • Medicinal Chemistry: This compound serves as a building block for synthesizing various biologically active molecules. [, , ] It serves as a key intermediate in developing drug candidates targeting diverse therapeutic areas like cancer, Alzheimer's disease, and inflammatory diseases. [, , , ]
  • Liquid Crystal Research: Derivatives of 4-Ethyl-2-fluoro-1,1'-biphenyl, particularly those with extended aromatic cores and specific polar substituents, have been investigated for their liquid crystal properties. [, ] These properties make them potentially valuable for applications in displays and other liquid crystal-based technologies.
  • Materials Science: The structural features of this compound, specifically the fluorine atom, can influence the properties of polymers and other materials. [] This opens up possibilities for using it in developing new materials with improved performance characteristics, such as enhanced thermal stability, chemical resistance, or optical properties.

4-Ethyl-4'-(4''-pentylcyclohexyl)biphenyl (BCH52)

  • Compound Description: 4-Ethyl-4'-(4''-pentylcyclohexyl)biphenyl (BCH52) is a mesogenic compound. Its crystal and molecular structure have been studied alongside its fluoro derivative, 4-ethyl-2'-fluoro-4'-(4''-pentylcyclohexyl)biphenyl (BCH52F), to understand the influence of fluoro substitution on molecular conformation and crystal packing. []
  • Relevance: This compound shares the base biphenyl structure with 4-ethyl-2-fluoro-1,1'-biphenyl. The key structural difference is the presence of a 4''-pentylcyclohexyl substituent at the 4' position in BCH52, while the target compound has only a hydrogen atom at the corresponding position. This comparison highlights the impact of specific substitutions on the properties of biphenyl derivatives. []

4-Ethyl-2'-fluoro-4'-(4''-pentylcyclo-hexyl)biphenyl (BCH52F)

  • Compound Description: 4-Ethyl-2'-fluoro-4'-(4''-pentylcyclo-hexyl)biphenyl (BCH52F) is a fluorinated mesogenic compound. Its crystal and molecular structure were investigated alongside its non-fluorinated analogue, BCH52, to understand how fluoro substitution affects molecular conformation and crystal packing. The study found a significant difference in the torsion angles between the phenyl rings of BCH52 and BCH52F, attributed to the influence of the fluorine atom. []
  • Relevance: This compound is structurally very similar to 4-ethyl-2-fluoro-1,1'-biphenyl. Both compounds share a biphenyl core with an ethyl group at the 4-position and a fluorine atom at the 2'-position. The key difference lies in the presence of a 4''-pentylcyclohexyl substituent at the 4' position of BCH52F, which is absent in the target compound. This comparison allows for the examination of how the bulky 4''-pentylcyclohexyl group impacts the compound's properties. []

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide Derivatives

  • Compound Description: This group encompasses various 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide derivatives, all synthesized from flurbiprofen [, , , , , ]. The derivatives were designed by reacting flurbiprofen with different amines or amides, resulting in a series of compounds with varied substituents on the amide nitrogen.
  • Relevance: These derivatives share the core structure of 2-(2-fluoro-[1,1′-biphenyl]-4-yl) with 4-ethyl-2-fluoro-1,1'-biphenyl. The key difference lies in the presence of a propanamide group at the 4-position in the derivatives, whereas the target compound has an ethyl group at the same position. This structural similarity makes these derivatives relevant in understanding the structure-activity relationship of compounds with a 2-fluoro-[1,1′-biphenyl] scaffold. [, , , , , ]

    • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound was synthesized by reacting flurbiprofen with 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine. []
    • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This derivative was synthesized by reacting flurbiprofen with tryptamine. []
    • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound was prepared by reacting 7-amino-4-methyl-2H-chromen-2-one with flurbiprofen. []
    • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide: This compound was synthesized by reacting flurbiprofen with amphetamine. []
    • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This derivative was prepared by reacting flurbiprofen with benzo[d]thiazol-2-amine. []

4′-Ethyl-2,3-difluoro-1,1′-biphenyl

  • Compound Description: 4′-Ethyl-2,3-difluoro-1,1′-biphenyl is a liquid crystal intermediate synthesized via a Suzuki-coupling reaction. This compound serves as a building block for more complex liquid crystal molecules. []
  • Relevance: This compound shares the biphenyl core and the 4-ethyl substituent with 4-ethyl-2-fluoro-1,1'-biphenyl. The key distinction lies in the presence of two fluorine atoms at the 2 and 3 positions of the biphenyl ring in 4′-ethyl-2,3-difluoro-1,1′-biphenyl, compared to a single fluorine atom at the 2' position in the target compound. This structural similarity makes it a relevant comparison point for understanding the impact of fluorine substitution patterns on the properties of biphenyl derivatives. []

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074)

  • Compound Description: CHF5074 is a novel γ-secretase modulator that has been studied for its potential in treating Alzheimer's disease. Unlike some nonsteroidal anti-inflammatory drugs, CHF5074 does not interfere with anticyclooxygenase (COX) or Notch activity, suggesting a potentially safer therapeutic profile. []

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390)

  • Compound Description: NSC 368390 is a novel anticancer agent that exhibits activity against a range of human tumor cell lines. It functions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, leading to the depletion of DNA and RNA precursors in cancer cells. []
  • Relevance: This compound contains a 2'-fluoro-1,1'-biphenyl-4-yl moiety, directly linking it to 4-ethyl-2-fluoro-1,1'-biphenyl. The presence of the 6-fluoro-3-methyl-4-quinolinecarboxylic acid sodium salt substituent differentiates NSC 368390 from the target compound. This comparison allows for the investigation of how different substituents on the biphenyl core can lead to diverse biological activities, from anticancer activity to potential applications in material science. []

2-(2′‐Fluoro[1,1′‐biphenyl]‐2‐yl)acetamide (DSP‐0565)

  • Compound Description: DSP‐0565 is an antiepileptic drug candidate. Metabolic studies of DSP-0565 reveal significant species differences in its biotransformation between humans and animals, highlighting the importance of understanding these variations in drug development. []
  • Relevance: This compound shares the 2′-fluoro[1,1′-biphenyl] core with 4-ethyl-2-fluoro-1,1'-biphenyl. While DSP‐0565 has an acetamide group at the 2-position, the target compound features an ethyl group at the 4-position. This structural similarity makes DSP-0565 a relevant comparison for understanding how the position and nature of substituents affect the pharmacological properties and metabolic fate of biphenyl derivatives. []

3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic Acid 4-Nitrooxy Butyl Ester (NCX-2216)

  • Compound Description: NCX-2216 is a nitric oxide (NO)-releasing flurbiprofen derivative designed to reduce β-amyloid deposition in Alzheimer's disease. This compound incorporates a ferulic acid moiety, enhancing its antioxidant properties. It demonstrates prolonged suppression of prostaglandin synthesis in the brain without causing gastric damage, making it a potentially safer alternative to conventional NSAIDs. []
  • Relevance: This compound contains a 2-fluoro-[1,1′-biphenyl] core, making it comparable to 4-ethyl-2-fluoro-1,1'-biphenyl. The key structural difference lies in the complex substituent attached to the biphenyl's 4 position in NCX-2216. This substituent includes an acetyloxy group, a methoxyphenyl ring, a propenoic acid ester, and a nitrooxy butyl ester, distinguishing it from the simple ethyl group in the target compound. This comparison provides insight into how complex substitutions on the biphenyl core can be used to design multi-functional molecules with tailored pharmacological properties. []

2-Fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile Dihydrochloride (T-2328)

  • Compound Description: T-2328 is a potent and selective tachykinin NK1 receptor antagonist. It demonstrates significant central nervous system activity, suggesting its potential use in treating chemotherapy-induced emesis and other conditions related to NK1 receptor activation. []
  • Relevance: This compound shares a 2-fluoro-[1,1'-biphenyl]-4-yl structure with 4-ethyl-2-fluoro-1,1'-biphenyl. The key structural difference lies in the presence of a 4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]carbonitrile group at the 4 position of the biphenyl core in T-2328, compared to the ethyl group in the target compound. This comparison showcases how modifications to the biphenyl core can lead to compounds with diverse pharmacological activities. []

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic Acid (LY293111)

  • Compound Description: LY293111 is an experimental anticancer agent. Metabolic studies in various species revealed glucuronidation as the primary metabolic pathway, with species differences observed in the formation of specific glucuronide conjugates. []
  • Relevance: This compound contains a 5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl moiety, closely resembling 4-ethyl-2-fluoro-1,1'-biphenyl. Notably, LY293111 features a hydroxy group at the 2-position and a complex substituent at the 4-position of the biphenyl core, which are not present in the target compound. These structural distinctions offer insights into how introducing additional functional groups and complex substitutions can influence the metabolic fate and potentially the pharmacological activity of biphenyl-based compounds. []

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-Oxides

  • Compound Description: This group consists of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and their corresponding Nω-oxides, which were synthesized and evaluated for their antimalarial activity. Structure-activity relationship studies revealed that increasing the size and electron-donating properties of substituents on the phenyl ring enhanced antimalarial potency against Plasmodium berghei in mice. []

(2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide

  • Compound Description: This compound is a potent, selective, and orally active nonpeptide oxytocin receptor antagonist. It has potential as a tocolytic agent for preterm labor management. []
  • Relevance: This compound contains a 2′-methyl[1,1′-biphenyl]-4-yl moiety, linking it to 4-ethyl-2-fluoro-1,1'-biphenyl. Both compounds share the core biphenyl structure. The key difference lies in the substituents. The target compound has a fluorine atom at the 2-position and an ethyl group at the 4-position. In contrast, this oxytocin receptor antagonist has a methyl group at the 2′-position and a complex pyrrolidinecarboxamide derivative at the 4-position. This comparison highlights the structural diversity possible within the biphenyl family and how these modifications can result in different pharmacological activities. []

Properties

CAS Number

55258-76-9

Product Name

4-Ethyl-2-fluoro-1,1'-biphenyl

IUPAC Name

4-ethyl-2-fluoro-1-phenylbenzene

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

InChI

InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

GEBUSPQBSWYLBN-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.